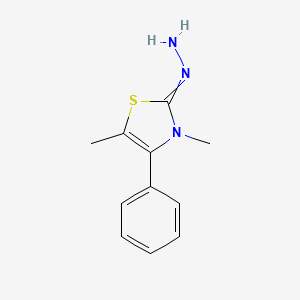
2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole typically involves the reaction of thiosemicarbazones with 4-thiazolidinones . The reaction conditions often include the use of solvents like toluene and DMF (dimethylformamide) in a specific ratio, such as 25:1 . The reaction may also involve the use of catalysts and specific temperature conditions to facilitate the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole is unique due to its specific hydrazinylidene and phenyl substitutions on the thiazole ring. These substitutions confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
CAS No. |
138485-20-8 |
|---|---|
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
(3,5-dimethyl-4-phenyl-1,3-thiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C11H13N3S/c1-8-10(9-6-4-3-5-7-9)14(2)11(13-12)15-8/h3-7H,12H2,1-2H3 |
InChI Key |
PENQGLCVGJZDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=NN)S1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















